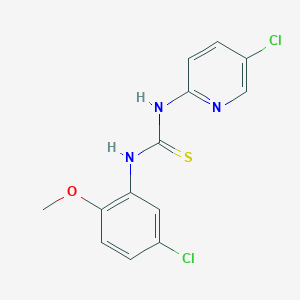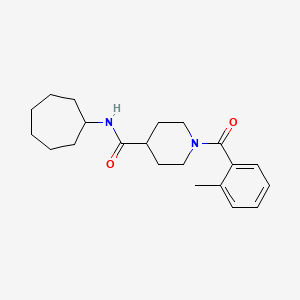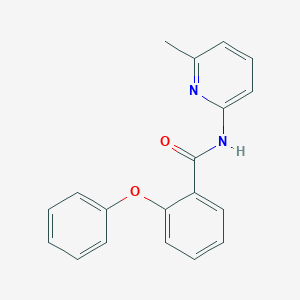
N-(2-chlorobenzyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3,4-dimethylbenzamide, commonly known as CBDMB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CBDMB belongs to the class of benzamides and is known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of CBDMB is not fully understood. However, studies have suggested that CBDMB exerts its biological activities by inhibiting various enzymes and signaling pathways. CBDMB has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. CBDMB has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
CBDMB has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that CBDMB can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and reduce inflammation. Additionally, CBDMB has been found to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CBDMB for lab experiments is its potential therapeutic properties. CBDMB has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. Additionally, CBDMB is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of CBDMB for lab experiments is the lack of information on its toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for the research on CBDMB. One of the areas of interest is the development of CBDMB-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of CBDMB and its potential toxicity and pharmacokinetics. Furthermore, the development of novel synthetic methods for CBDMB and its analogs could lead to the discovery of new compounds with improved therapeutic properties.
Méthodes De Synthèse
CBDMB can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-chlorobenzylamine. The product obtained is then treated with dimethylamine to yield CBDMB.
Applications De Recherche Scientifique
CBDMB has been extensively studied for its potential therapeutic properties. Studies have shown that CBDMB exhibits anticancer, antiviral, and anti-inflammatory activities. CBDMB has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. CBDMB has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, CBDMB has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-7-8-13(9-12(11)2)16(19)18-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTCXUAAZZUFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5765291.png)


![methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5765312.png)

![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)
![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5765360.png)
![methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5765367.png)
![2-(2,4-dimethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5765369.png)
![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)
